

Technical Guide: Synthesis and Characterization of the mTOR Inhibitor Torin1

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Compound of Interest		
Compound Name:	mTOR inhibitor-10	
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Abstract

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a master regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of various human diseases, most notably cancer. This has spurred the development of mTOR inhibitors as potential therapeutic agents. While the allosteric inhibitor rapamycin and its analogs (rapalogs) were first-generation clinical candidates, their incomplete inhibition of mTORC1 and lack of mTORC2 inhibition led to the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKi). This technical guide provides a comprehensive overview of the synthesis and characterization of Torin1, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. This document details the synthetic route, analytical characterization, and biological evaluation of Torin1, serving as a resource for researchers in the field of drug discovery and chemical biology. Additionally, data for a highly potent mTOR inhibitor, designated "mTOR Inhibitor-10," is included for comparative purposes.

Introduction to mTOR and Torin1

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] mTORC1, a key regulator of protein synthesis, is activated by growth factors and nutrients and phosphorylates downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][3] mTORC2 is involved in



cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473.[2]

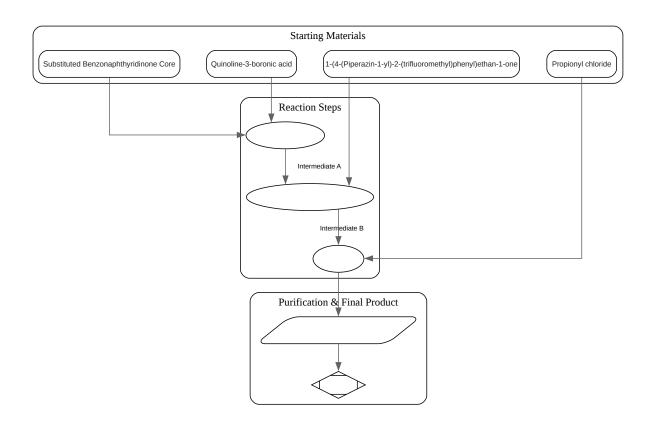
Torin1 is a second-generation, ATP-competitive mTOR inhibitor that effectively blocks the kinase activity of both mTORC1 and mTORC2.[2][4] It was developed as a chemical probe to investigate rapamycin-resistant mTOR functions and as a lead compound for novel anticancer therapeutics.[4][5] Torin1 exhibits high potency and selectivity for mTOR over other kinases, including the structurally related phosphoinositide 3-kinases (PI3Ks).[4][6]

Synthesis of Torin1

Torin1, with the chemical name 1-[4-[4-(1-Oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one, is synthesized through a multi-step process.[7] The following is a representative synthetic scheme.

Experimental Workflow: Synthesis of Torin1





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Caption: Synthetic workflow for Torin1.

Detailed Synthetic Protocol



A detailed synthetic protocol for Torin1 has been published.[3] The key steps involve a Suzuki coupling to connect the quinoline moiety to the benzonaphthyridinone core, followed by a Buchwald-Hartwig amination to introduce the piperazine-containing phenyl group, and a final acylation step. Purification is typically achieved by column chromatography.

Physicochemical and Analytical Characterization

The identity and purity of synthesized Torin1 are confirmed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of Torin1

Property	Value	Reference
Chemical Formula	C35H28F3N5O2	[7][8]
Molecular Weight	607.62 g/mol	[7][8]
CAS Number	1222998-36-8	[7][8]
Appearance	Powder	[5]
Purity (HPLC)	≥98%	[7]
Solubility	Soluble in DMSO	[7][8]

Table 2: Analytical Characterization Data for Torin1

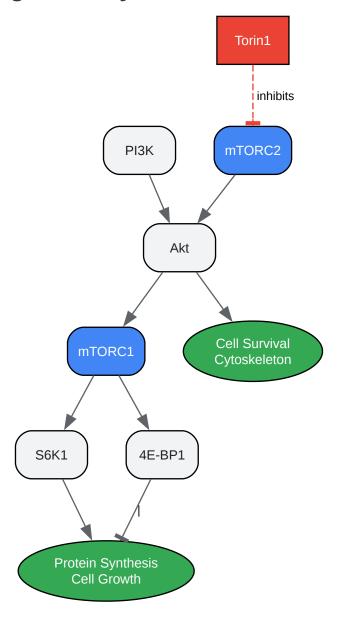
Technique	Data	Reference
¹H NMR (DMSO-d₅)	Spectra available from commercial suppliers. Key peaks confirm the structure.	[9]
Mass Spec. (ESI)	m/z: 608.2 [M+H]+	[9]
RP-HPLC	Data confirming >99% purity is available from commercial suppliers.	[9]



Biological Activity and Characterization

The biological activity of Torin1 is characterized through in vitro kinase assays and cellular assays to determine its potency and selectivity as an mTOR inhibitor.

mTOR Signaling Pathway



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Caption: Simplified mTOR signaling pathway showing inhibition by Torin1.



Table 3: In Vitro Inhibitory Activity of Torin1 and "mTOR

Inhibitor-10"

Compound	Target	IC ₅₀ (nM)	Selectivity	Reference
Torin1	mTOR (biochemical)	3	>100-fold vs 450 other kinases	[10]
mTORC1 (cell- free)	2	~1000-fold vs Pl3Kα	[4]	
mTORC2 (cell-free)	10	[4]		
ΡΙ3Κα	1,800	[4][6]	_	
DNA-PK	1,000	[6]		
mTOR Inhibitor-	mTOR	0.7	>1000-fold vs PI3Kα	MedchemExpres s
ΡΙ3Κα	825	MedchemExpres s		

Experimental Protocols

This protocol is adapted from established methods to determine the IC₅₀ of an inhibitor against purified mTOR complexes.[3][4]

- Preparation of mTOR Complexes: Purify FLAG-tagged mTORC1 and mTORC2 from HEK-293T and HeLa cells, respectively, using anti-FLAG immunoprecipitation.[4]
- Kinase Reaction:
 - Incubate purified mTORC1 or mTORC2 with serially diluted Torin1 in kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂) for 20-30 minutes at 30°C.
 - \circ Initiate the reaction by adding ATP (to a final concentration of ~500 μ M) and a recombinant substrate (e.g., inactive S6K1 for mTORC1, inactive Akt1 for mTORC2).
- Termination and Detection:



- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Analyze substrate phosphorylation (e.g., p-S6K1 at Thr389, p-Akt at Ser473) by Western blotting using phospho-specific antibodies.
- Data Analysis: Quantify band intensity to determine the concentration of Torin1 that inhibits 50% of kinase activity (IC₅₀).

This protocol assesses the ability of Torin1 to inhibit mTOR signaling within a cellular context. [3][11]

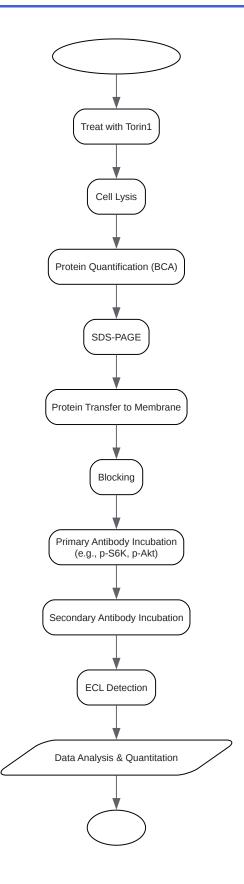
- Cell Culture and Treatment:
 - Plate cells (e.g., MEFs, U87MG) and grow to 70-80% confluency.
 - Treat cells with varying concentrations of Torin1 (e.g., 0-500 nM) for 1-2 hours.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer or 40 mM
 HEPES, pH 7.4, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.
 - Clarify lysates by centrifugation.
- Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate overnight at 4°C with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, p-Akt (Ser473), and total Akt.



- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect signals using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the phosphorylation status of mTOR substrates relative to total protein levels to determine the cellular EC₅₀.

Workflow for Cellular Western Blot Analysis





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Caption: Standard workflow for Western blot analysis of mTOR signaling.



Conclusion

Torin1 serves as a powerful research tool and a foundational molecule for the development of clinical mTOR inhibitors. Its well-defined synthesis, potent dual mTORC1/mTORC2 inhibitory activity, and high selectivity make it an invaluable asset for probing the complexities of the mTOR signaling network. The protocols and data presented in this guide offer a comprehensive resource for the synthesis, characterization, and biological evaluation of Torin1 and other novel mTOR inhibitors, facilitating further research and development in this critical area of oncology and metabolic disease.

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